Dual Kinase/RNase Inhibition vs. Single-Domain RNase Inhibitor STF-083010
Unlike STF-083010, which solely inhibits IRE1α RNase activity without affecting kinase function, GSK2850163 hydrochloride dually inhibits both the kinase and RNase activities of IRE1α. This dual targeting is essential for complete pathway suppression [1]. In direct comparative assays, GSK2850163 hydrochloride demonstrates 50-fold greater RNase inhibitory potency (IC₅₀ = 200 nM vs. 9.9 μM) .
| Evidence Dimension | IRE1α RNase Activity IC₅₀ |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | STF-083010: 9.9 μM |
| Quantified Difference | ~50-fold more potent |
| Conditions | In vitro enzymatic assay (GSK2850163: ADP-Glo; STF-083010: FRET-suppression using recombinant IRE1 RNase) |
Why This Matters
Selective RNase inhibitors fail to block IRE1α autophosphorylation and downstream kinase-dependent signaling, potentially yielding incomplete UPR modulation; GSK2850163 hydrochloride provides comprehensive pathway inhibition.
- [1] Concha NO, Smallwood A, Bonnette W, et al. Long-Range Inhibitor-Induced Conformational Regulation of Human IRE1α Endoribonuclease Activity. Mol Pharmacol. 2015;88(6):1011-1023. View Source
